molecular formula C12H17FN2O B14072672 2-Fluoro-3-(piperazin-1-ylmethyl)phenol

2-Fluoro-3-(piperazin-1-ylmethyl)phenol

Cat. No.: B14072672
M. Wt: 224.27 g/mol
InChI Key: YNFXXIVOBOSKPE-UHFFFAOYSA-N
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Description

2-Fluoro-3-(piperazin-1-ylmethyl)phenol is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged motifs: a fluorinated phenol and a piperazine ring, which are commonly found in bioactive molecules and approved therapeutics . The piperazine moiety is a highly prevalent heterocycle in FDA-approved drugs, valued for its ability to improve the physicochemical properties of a molecule and serve as a conformational scaffold to optimally position pharmacophoric groups for target binding . The strategic incorporation of a fluorine atom on the phenol ring is a standard practice in modern lead optimization, as it can influence a compound's electronic properties, metabolic stability, and membrane permeability . This compound serves as a versatile synthon for constructing more complex molecules. The piperazine nitrogen atoms can be functionalized via alkylation or acylation, while the phenolic hydroxyl group offers a site for further derivatization . Researchers can leverage this multifunctional scaffold to develop novel chemical entities for a wide range of biological investigations. Compounds featuring benzhydryl piperazine scaffolds, which share structural similarities with this building block, have demonstrated notable pharmacological activities in published studies, including anti-inflammatory effects . The molecular hybridization of piperazine with other pharmacophores, such as pyrimidine and morpholine rings, is a validated strategy for developing novel anti-inflammatory agents with dual mechanisms of action, such as inhibiting the expression of pro-inflammatory proteins like iNOS and COX-2 . 2-Fluoro-3-(piperazin-1-ylmethyl)phenol is supplied for research applications exclusively and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

1-[(2-fluoro-3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2O/c1-16-11-4-2-3-10(12(11)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

YNFXXIVOBOSKPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

A widely documented approach involves the alkylation of piperazine with a halogenated phenolic precursor. For instance, 2-fluoro-3-(chloromethyl)phenol reacts with piperazine in acetonitrile under reflux (60–80°C, 12–24 hours) to yield the target compound. Anhydrous potassium carbonate serves as a base to deprotonate the phenol, enhancing nucleophilicity.

Example Protocol :

  • Reagents : 2-Fluoro-3-(chloromethyl)phenol (1.0 equiv), piperazine (1.2 equiv), K₂CO₃ (2.0 equiv), acetonitrile (solvent).
  • Conditions : Reflux at 70°C for 18 hours under nitrogen atmosphere.
  • Workup : Filtration to remove excess base, solvent evaporation, and recrystallization from isopropanol/water (4:1 v/v).
  • Yield : 78–85%, HPLC purity >98%.

This method’s efficiency stems from the high electrophilicity of the chloromethyl group, though competing elimination reactions may necessitate stoichiometric excess of piperazine.

Reductive Amination of 2-Fluoro-3-formylphenol

Reductive amination offers an alternative pathway by condensing 2-fluoro-3-formylphenol with piperazine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) facilitates imine formation and subsequent reduction.

Optimized Parameters :

  • Molar Ratio : Aldehyde:piperazine = 1:1.5
  • Reducing Agent : NaBH₃CN (1.5 equiv)
  • Reaction Time : 24 hours at 25°C
  • Yield : 70–75%, with minor byproducts (<5%).

Comparative studies indicate that borane-tert-butylamine complexes may enhance selectivity, albeit at elevated temperatures (40–50°C).

Protective-Group Strategies for Phenolic Hydroxyl

To mitigate oxidation or etherification of the phenol, transient protection using tert-butyldimethylsilyl (TBDMS) groups is employed. The silyl-protected intermediate undergoes alkylation with piperazine, followed by deprotection using tetra-n-butylammonium fluoride (TBAF).

Stepwise Synthesis :

  • Protection : 2-Fluoro-3-(hydroxymethyl)phenol + TBDMS-Cl → 2-fluoro-3-(TBDMS-oxymethyl)phenol (Yield: 92%).
  • Alkylation : Reaction with piperazine in DMF (80°C, 8 hours).
  • Deprotection : TBAF in THF (0°C to 25°C, 2 hours).
  • Final Yield : 81%, HPLC purity 99.2%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 12.63 (s, 1H, OH), 7.77–7.72 (m, 1H, aromatic), 3.82 (s, 2H, CH₂), 2.85–2.70 (m, 8H, piperazine).
  • HPLC : Retention time 8.2 minutes (C18 column, acetonitrile/water 60:40).

Crystallographic Data

Single-crystal X-ray diffraction of analogous piperazine derivatives reveals chair conformations for the piperazine ring, with dihedral angles of 78.27° between the fluorophenyl and piperazine planes.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Advantages Limitations
Nucleophilic Substitution 78–85 >98 Scalable, minimal byproducts Requires halogenated precursors
Reductive Amination 70–75 95–97 Avoids harsh conditions Sensitivity to pH and moisture
Protective-Group Approach 81 99.2 Prevents side reactions Additional synthetic steps

Industrial-Scale Considerations and Challenges

Large-scale production (≥1 kg) demands solvent recovery systems and continuous-flow reactors to enhance throughput. Patent literature emphasizes isopropanol as a preferred solvent for recrystallization due to its low toxicity and high solubility for polar intermediates. Challenges include:

  • Piperazine Hydroscopicity : Requires anhydrous conditions during storage.
  • Regioselectivity : Competing alkylation at piperazine’s secondary amine necessitates controlled stoichiometry.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

2-Fluoro-3-(piperazin-1-ylmethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of various receptors in the nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Aromatic Core

Fluorine Position and Electronic Effects
  • 2-Fluoro-3-(4-methylthiazol-5-yl)phenol (52): Replaces the piperazine group with a thiazole ring, reducing basicity but introducing aromatic heterocyclic interactions .
Piperazine Linker Modifications
  • 2-(Piperazin-1-ylcarbonyl)phenol: A carbonyl linker instead of methylene reduces flexibility and may alter binding kinetics .
  • 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholinylpyridazin-3(2H)-one: Incorporates a morpholinylpyridazinone core, broadening hydrogen-bonding capacity .

Physicochemical Properties

Compound Name Molecular Weight logP (Calculated) Water Solubility (logWS) Key Substituents
2-Fluoro-3-(piperazin-1-ylmethyl)phenol ~236.3 (est.) ~1.5–2.0 (est.) Moderate (est.) Fluorine, piperazinylmethyl
1-(3-Chlorophenyl)phenylurea derivative (9f) 428.2 ~3.5 -1.91 (Crippen) Chlorophenyl, thiazole
2-{2-[4-(4-Fluorophenyl)piperazinyl]... 477.53 ~2.8 Not reported Morpholinylpyridazinone

Key Observations :

  • Piperazine derivatives with bulky aromatic substituents (e.g., trifluoromethyl, thiazole) exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • The phenol group in 2-Fluoro-3-(piperazin-1-ylmethyl)phenol increases acidity (pKa ~9–10), favoring ionization at physiological pH and influencing solubility and protein binding .

Key Observations :

  • Piperazine-containing compounds generally require silica-based chromatography for purification, with yields influenced by steric hindrance and reaction conditions.

Research Findings and Implications

  • Structural Flexibility : Piperazinylmethyl-linked compounds balance rigidity and flexibility, optimizing receptor fit .
  • Fluorine Impact: Ortho-fluorine reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Safety Considerations : Piperazine derivatives often require evaluation of cardiovascular and CNS toxicity due to off-target receptor interactions .

Q & A

Q. What synthetic routes are effective for preparing 2-Fluoro-3-(piperazin-1-ylmethyl)phenol?

The Mannich reaction is a robust method for introducing the piperazinylmethyl group to phenolic substrates. Reacting 2-fluoro-3-hydroxybenzaldehyde with piperazine and formaldehyde under mildly acidic conditions (pH 5–6) at 60–80°C for 12–24 hours yields the target compound. Optimization of molar ratios (1:1.2:1.5 for phenol:formaldehyde:piperazine) minimizes by-products like bis-alkylated derivatives. Purity can be enhanced via recrystallization in ethanol/water mixtures (7:3 v/v) .

Q. How should researchers validate the purity and structural integrity of this compound?

Triple-method validation is recommended:

  • HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water gradient, λ = 254 nm) for purity assessment (>98%).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 251.13).
  • 1H/13C NMR in DMSO-d6 to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine CH2 at δ 2.5–3.1 ppm) .

Q. What safety protocols are critical when handling this compound?

Use NIOSH-approved P95 respirators for particulate protection and nitrile gloves (≥8 mil thickness). Conduct reactions in fume hoods due to potential formaldehyde release during synthesis. Spills should be neutralized with 5% sodium bicarbonate and absorbed using vermiculite. Store at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can structural contradictions between NMR and mass spectrometry data be resolved?

X-ray crystallography provides definitive resolution. For example, a related fluorophenylpiperazine compound showed discrepancies in methylene bridge positioning between NMR and MS; single-crystal diffraction confirmed the piperazine orientation (C–N–C angle = 109.5°) and fluorine’s meta-substitution . Synchrotron radiation (λ = 0.710 Å) enhances resolution for heavy atoms like fluorine.

Q. What strategies mitigate interference from the phenolic hydroxyl group in receptor binding assays?

Pre-acetylation with acetic anhydride (1:3 molar ratio in pyridine, 24 hours at RT) blocks hydrogen bonding. In studies of analogous compounds, this increased binding affinity to serotonin receptors (5-HT1A) by 30% compared to untreated samples. Confirm acetylation via FT-IR (loss of O–H stretch at 3200–3500 cm⁻¹) .

Q. How does fluorination impact the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine at the meta position reduces aromatic ring electron density, slowing Suzuki-Miyaura couplings. Use Pd(PPh3)4 (5 mol%) with K2CO3 in DMF/H2O (3:1) at 100°C for 24 hours to achieve 65% yield. Non-fluorinated analogs under identical conditions yield 85%, highlighting fluorine’s electronic effects .

Q. What computational methods predict bioavailability and blood-brain barrier (BBB) permeability?

Molecular dynamics simulations (AMBER force field, 50 ns trajectories) combined with logP calculations (HPLC-derived logP = 2.1 ± 0.3) predict moderate BBB penetration (Pe = 8.7 × 10⁻⁶ cm/s). Adjust substituents (e.g., adding methyl groups) increases logP to 2.9, improving predicted CNS activity .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReference
X-ray CrystallographyResolving piperazine conformation in 4-(2-fluorobenzoyl)piperazin-1-ium derivativesSpace group P21/c, Z = 4, R1 = 0.045
HPLC-MS Stability StudyAssessing degradation at pH 2.0 (simulated gastric fluid)15% degradation after 72 hours at 40°C
Palladium CatalysisSuzuki coupling of fluorophenyl intermediatesPd(PPh3)4 (5 mol%), K2CO3, DMF/H2O, 100°C

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